molecular formula C8H9ClN2O2 B6300609 7-Nitroindoline hydrochloride CAS No. 2173992-22-6

7-Nitroindoline hydrochloride

Cat. No.: B6300609
CAS No.: 2173992-22-6
M. Wt: 200.62 g/mol
InChI Key: VZHMOVIJXOLTKW-UHFFFAOYSA-N
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Description

7-Nitroindoline hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2. It is a white to off-white solid powder that is soluble in water and some organic solvents. This compound is primarily used as a reagent in organic synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroindoline hydrochloride typically involves the nitration of indoline derivatives. One common method is the electrophilic substitution reaction, where a nitro group is introduced into the indoline ring. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

7-Nitroindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

7-Nitroindoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitroindoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-Nitroindazole: Another nitroindole derivative with similar chemical properties.

    5-Nitroindoline: A compound with a nitro group at a different position on the indoline ring.

    4-Nitroindoline: Another positional isomer of nitroindoline.

Uniqueness

7-Nitroindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-nitro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHMOVIJXOLTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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